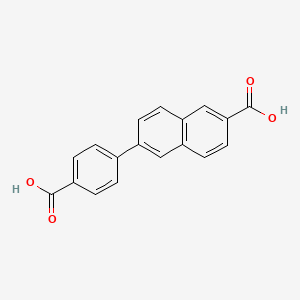
lithium;2,5-dimethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lithium;2,5-dimethylcyclopenta-1,3-diene is an organolithium compound that plays a significant role in organic synthesis and organometallic chemistry. This compound is known for its reactivity and utility in forming various cyclopentadienyl derivatives, which are essential in the preparation of metallocenes and other organometallic complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 1,3-dimethylcyclopenta-2,4-diene using a strong base such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
1,3-dimethylcyclopenta-2,4-diene+n-butyllithium→Lithium 1,3-dimethylcyclopenta-2,4-dien-1-ide+butane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: lithium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: It can be reduced to form cyclopentadienyl anions, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include cyclopentadienyl derivatives, metallocenes, and various substituted cyclopentadienes .
Scientific Research Applications
lithium;2,5-dimethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of metallocenes, which are important catalysts in polymerization reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of lithium;2,5-dimethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The compound’s reactivity is attributed to the presence of the lithium atom, which enhances the nucleophilicity of the cyclopentadienyl ring. This allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and metal-catalyzed processes .
Comparison with Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups, making it less sterically hindered.
Lithium 1,3-diphenylcyclopenta-2,4-dien-1-ide: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Lithium 1,3-dimethylcyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group, which affects its reactivity and stability
Uniqueness: lithium;2,5-dimethylcyclopenta-1,3-diene is unique due to the presence of the methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in selective synthesis and in the formation of sterically demanding metallocenes .
Properties
CAS No. |
119388-52-2 |
|---|---|
Molecular Formula |
C7H9Li |
Molecular Weight |
100.1 g/mol |
IUPAC Name |
lithium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
PQXJEWBPLCACCV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1C=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)


![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)



![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)




![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
